Mycophenolic acid b-D-glucuronide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H28O12 |
|---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-6-[[5-[(E)-5-carboxy-3-methylpent-2-enyl]-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H28O12/c1-9(5-7-13(24)25)4-6-11-18(32-3)10(2)12-8-33-22(31)14(12)19(11)34-23-17(28)15(26)16(27)20(35-23)21(29)30/h4,15-17,20,23,26-28H,5-8H2,1-3H3,(H,24,25)(H,29,30)/b9-4+/t15-,16-,17+,20-,23?/m0/s1 |
InChI Key |
BYFGTSAYQQIUCN-NPKRSCAJSA-N |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
Enzymology of Mycophenolic Acid Glucuronidation
Formation of Mycophenolic Acid Acyl-Glucuronide (AcMPAG)
A minor but significant metabolite of MPA is its acyl glucuronide, AcMPAG. nih.gov Unlike the inactive phenolic glucuronide, AcMPAG is pharmacologically active, possessing both immunosuppressive and pro-inflammatory properties in vitro. nih.gov This metabolite is formed through the conjugation of glucuronic acid to the carboxylic acid group of MPA. nih.govwikipedia.org
The formation of AcMPAG occurs in the liver, kidney, and intestine. nih.govnih.gov Studies with recombinant UGTs have shown that while several isoforms can produce MPAG, UGT2B7 is the only isoform that produces AcMPAG in significant amounts. nih.gov Human liver microsomes are more efficient at forming AcMPAG than human kidney microsomes. nih.gov The pharmacokinetics of AcMPAG show broad interindividual variation and its plasma concentrations are dependent on renal function and MPA disposition. nih.gov Due to its chemical reactivity, AcMPAG can covalently bind to proteins, forming adducts. nih.govnih.gov This adduct formation with plasma albumin and other kidney proteins has been observed and may serve as a marker for extended AcMPAG exposure. nih.govnih.gov
The table below summarizes the kinetic parameters for the formation of MPA metabolites in different human microsomal preparations.
| Tissue Microsome | Metabolite | Apparent Km (μM) | Apparent Vmax (pmol/min/mg protein) |
| Liver (HLM) | MPAG | 180 | 3300 |
| Liver (HLM) | AcMPAG | 2300 | 180 |
| Kidney (HKM) | MPAG | 140 | 5000 |
| Kidney (HKM) | AcMPAG | 1900 | 120 |
| Intestine (HIM) | MPAG | 130 | 1100 |
| Intestine (HIM) | AcMPAG | 2100 | 70 |
This data is compiled from research on human microsomal metabolism of Mycophenolic Acid. nih.gov
Formation of Phenolic Glucoside (MPAG1s)
Besides glucuronidation, mycophenolic acid can undergo glucosidation to form a phenolic 7-O-glucoside, which has been identified as a metabolite in the plasma of transplant recipients. nih.govnih.gov This compound, sometimes referred to as M-1 or MPAGls, is the first O-linked glucoside of a drug identified in human plasma. nih.govnih.gov Its formation involves the conjugation of glucose, rather than glucuronic acid, to the phenolic hydroxyl group of MPA. nih.gov
The formation of the phenolic glucoside has been studied using human tissue microsomes incubated with MPA and UDP-glucose. nih.govnih.gov The capacity for its formation was found to be highest in human kidney microsomes (HKM). nih.gov In contrast, no glucoside formation was detected with human intestinal microsomes (HIM). nih.gov Human liver microsomes are also capable of producing the phenolic glucoside. nih.gov In addition to the phenolic glucoside, kidney microsomes were also found to produce a second metabolite when incubated with UDP-glucose, which was suggested to be an acyl glucoside conjugate of MPA based on its lability to alkaline treatment and mass spectrometry data. nih.gov
The table below details the UGT isoforms involved in the metabolism of Mycophenolic Acid.
| UGT Isoform | Primary Metabolite Formed | Tissue Expression |
| UGT1A9 | MPAG | Liver, Kidney, Intestine |
| UGT2B7 | AcMPAG | Liver, Kidney, Intestine |
| UGT1A7 | MPAG | Extrahepatic tissues |
| UGT1A8 | MPAG | Extrahepatic tissues |
| UGT1A10 | MPAG | Extrahepatic tissues |
This data is based on studies identifying the specific UDP-glucuronosyltransferases responsible for MPA conjugation. nih.govcaymanchem.comnih.gov
Membrane Transport Mechanisms of Mycophenolic Acid β D Glucuronide
Hepatic Transport Systems
The liver is a central organ in the processing of MPAG, where a coordinated effort of uptake and efflux transporters on the sinusoidal (basolateral) and canalicular membranes of hepatocytes determines its fate.
Basolateral Uptake Transporters: OATP1B1 and OATP1B3
The uptake of MPAG from the bloodstream into hepatocytes is mediated by members of the Organic Anion Transporting Polypeptide (OATP) family, specifically OATP1B1 (SLCO1B1) and OATP1B3 (SLCO1B3). nih.govsolvobiotech.comsolvobiotech.com These transporters are located on the sinusoidal membrane of hepatocytes and are responsible for the hepatic clearance of a wide range of endogenous compounds and xenobiotics. nih.govsolvobiotech.comsolvobiotech.com
Research has demonstrated that while MPA itself is not a substrate for these transporters, MPAG is actively taken up by both OATP1B1 and OATP1B3. nih.gov In vitro studies using cells expressing these transporters have shown that MPAG accumulation is significantly enhanced in the presence of OATP1B1 and, to a greater extent, OATP1B3. nih.gov This indicates that OATP1B3 may play a more prominent role in the hepatic uptake of MPAG. nih.gov
Genetic variations in the genes encoding these transporters can have a significant impact on MPAG pharmacokinetics. For instance, a common genetic variant of OATP1B3 has been shown to have reduced transport activity for MPAG. nih.govmdpi.com This decreased hepatic uptake can lead to altered systemic exposure to MPA due to changes in the enterohepatic recirculation of MPA, a process where MPAG is excreted in the bile, hydrolyzed back to MPA by gut bacteria, and then reabsorbed. nih.govnih.gov
| Transporter | Gene | Localization | Function | Key Findings |
|---|---|---|---|---|
| OATP1B1 | SLCO1B1 | Sinusoidal (basolateral) membrane of hepatocytes | Mediates the uptake of MPAG from blood into the liver. | Contributes to the hepatic uptake of MPAG, though to a lesser extent than OATP1B3. nih.gov |
| OATP1B3 | SLCO1B3 | Sinusoidal (basolateral) membrane of hepatocytes | Plays a major role in the hepatic uptake of MPAG. | Significantly enhances MPAG uptake. nih.gov Genetic variants can reduce transport activity, affecting MPA pharmacokinetics. nih.govmdpi.com |
Canalicular Efflux Transporters: Multidrug Resistance-associated Protein 2 (MRP2/ABCC2)
Once inside the hepatocyte, MPAG is actively transported into the bile for elimination. This process is primarily mediated by the Multidrug Resistance-associated Protein 2 (MRP2), also known as ABCC2, which is an ATP-dependent efflux pump located on the apical (canalicular) membrane of hepatocytes. nih.govresearchgate.netwikipedia.orgsolvobiotech.com
MRP2 is a key transporter for the biliary excretion of a variety of organic anions, particularly glucuronide and glutathione (B108866) conjugates. solvobiotech.com Studies have consistently identified MPAG as a substrate for MRP2. researchgate.net The active transport of MPAG into the bile by MRP2 is a critical step in the enterohepatic recirculation of MPA. nih.gov Genetic polymorphisms in the ABCC2 gene have been associated with variations in MPA exposure, highlighting the clinical relevance of this transporter. nih.gov For example, certain promoter polymorphisms in ABCC2 have been linked to lower MPA clearance. nih.gov
Basolateral Efflux Transporters: Multidrug Resistance-associated Protein 3 (MRP3) and Multidrug Resistance-associated Protein 4 (MRP4)
In addition to canalicular efflux, MPAG can also be transported back into the bloodstream from the hepatocytes across the basolateral membrane. This sinusoidal efflux is carried out by Multidrug Resistance-associated Protein 3 (MRP3/ABCC3) and Multidrug Resistance-associated Protein 4 (MRP4/ABCC4). nih.govtandfonline.comnih.govsolvobiotech.comsolvobiotech.com
MRP3 is localized to the basolateral membrane of hepatocytes and its expression can be induced under conditions of impaired biliary excretion, suggesting a compensatory role. nih.govsolvobiotech.com When the primary canalicular efflux pathway via MRP2 is compromised, MRP3 can transport glucuronide conjugates, such as MPAG, back into the systemic circulation for subsequent renal elimination. solvobiotech.com
MRP4 is another basolateral efflux transporter that has been shown to actively transport MPAG. nih.govtandfonline.comtandfonline.com In vitro experiments using vesicles overexpressing MRP4 demonstrated ATP-dependent transport of MPAG. nih.govtandfonline.com The glucuronide moiety of MPAG is crucial for its interaction with MRP4. nih.govtandfonline.com This transporter contributes to the efflux of MPAG from the liver into the bloodstream, where the metabolite circulates at high concentrations. tandfonline.com
| Transporter | Gene | Localization | Function | Key Findings |
|---|---|---|---|---|
| MRP2 | ABCC2 | Canalicular (apical) membrane of hepatocytes | Primary transporter for the biliary excretion of MPAG. | Essential for the enterohepatic circulation of MPA. nih.govresearchgate.net Genetic variants affect MPA pharmacokinetics. nih.gov |
| MRP3 | ABCC3 | Sinusoidal (basolateral) membrane of hepatocytes | Compensatory efflux of MPAG into the blood, particularly when MRP2 is impaired. | Plays a role in hepatocellular protection under cholestatic conditions. nih.govsolvobiotech.com |
| MRP4 | ABCC4 | Sinusoidal (basolateral) membrane of hepatocytes | Efflux of MPAG from hepatocytes into the bloodstream. | Demonstrated ATP-dependent transport of MPAG. nih.govtandfonline.com The glucuronide group is key for this interaction. nih.gov |
Renal Transport Systems
The kidneys are the main route for the elimination of MPAG from the body. frontiersin.orgnih.gov This process involves both glomerular filtration and active tubular secretion, the latter being mediated by specific organic anion transporters located in the proximal tubules.
Organic Anion Transporter 1 (OAT1/SLC22A6) Interactions
Organic Anion Transporter 1 (OAT1), encoded by the SLC22A6 gene, is a key transporter located on the basolateral membrane of renal proximal tubule cells. nih.gov It is responsible for the uptake of a wide variety of organic anions from the blood into the tubular cells, which is the first step in active tubular secretion. nih.gov While OAT1 is a major pathway for the renal secretion of many drugs and their metabolites, its specific interaction with MPAG is an area of ongoing investigation. Given that OAT1 transports many glucuronide conjugates, it is plausible that it contributes to the renal uptake of MPAG. Drugs that are known to interact with OAT1 can affect the renal clearance of other OAT1 substrates, suggesting that co-administered drugs could potentially alter the renal excretion of MPAG. nih.govresearchgate.net
Organic Anion Transporter 3 (OAT3/SLC22A8) Interactions
Similar to OAT1, Organic Anion Transporter 3 (OAT3), encoded by the SLC22A8 gene, is also located on the basolateral membrane of renal proximal tubule cells and plays a crucial role in the uptake of organic anions from the blood. nii.ac.jpmdpi.com OAT3 has a broad substrate specificity that overlaps with OAT1 but also includes some distinct substrates. nii.ac.jp The transport of various drugs and their metabolites into the urine is facilitated by OAT3. mdpi.comnih.gov The involvement of OAT3 in the transport of MPAG is likely, considering its role in the secretion of other glucuronidated compounds. mdpi.com Interactions with drugs that are substrates or inhibitors of OAT3 could potentially influence the renal clearance of MPAG, thereby affecting its systemic levels. mdpi.com
| Transporter | Gene | Localization | Function | Relevance to MPAG |
|---|---|---|---|---|
| OAT1 | SLC22A6 | Basolateral membrane of renal proximal tubule cells | Uptake of organic anions from blood into renal tubular cells for secretion. | Likely contributes to the renal uptake and subsequent secretion of MPAG. nih.govnih.gov |
| OAT3 | SLC22A8 | Basolateral membrane of renal proximal tubule cells | Uptake of a broad range of organic anions from blood for renal secretion. | A probable transporter for MPAG, influencing its renal clearance. nii.ac.jpmdpi.com |
Proposed Role of MRP2 in Renal Proximal Tubule Transport
The renal elimination of Mycophenolic acid β-D-glucuronide (MPAG), the major inactive metabolite of Mycophenolic acid (MPA), is significantly mediated by active transport processes in the kidney. nih.gov A key transporter implicated in this pathway is the Multidrug Resistance-Associated Protein 2 (MRP2), also known as ABCC2. nih.govbohrium.com MRP2 is an ATP-dependent efflux pump located on the apical membrane of various polarized cells, including the proximal tubule cells of the kidney. nih.gov Its primary function in the kidney is to export a wide range of organic anions from the cells into the tubular lumen, facilitating their excretion in urine. nih.gov
Studies have demonstrated that MPAG is a substrate for MRP2. nih.gov In experimental models using Madin-Darby canine kidney cells stably transfected with the human MRP2 gene (MDCKII/MRP2), a significant translocation of MPAG from the basolateral to the apical side was observed compared to control cells, confirming the role of MRP2 in its efflux. nih.gov This active transport is a crucial mechanism governing the disposition and renal excretion of MPAG. nih.gov
The interaction between MPAG and MRP2 has been characterized by specific transport kinetics. In studies utilizing MRP2-expressing membrane vesicles, the transport of MPAG was found to be a saturable process, indicating a carrier-mediated mechanism. nih.gov
Table 1: Kinetic Parameters of MRP2-Mediated MPAG Transport
| Parameter | Value |
|---|---|
| Km (Michaelis-Menten constant) | 224.2 ± 42.7 µM |
| Vmax (Maximum velocity) | 2.7 ± 0.2 nmol/mg protein/5 min |
Data derived from studies using MRP2-expressing membrane vesicles. nih.gov
The role of MRP2 in the biliary excretion of MPAG has also been extensively studied, providing a strong parallel for its function in renal transport. In rat liver perfusion studies, MRP2-deficient (TR-) rats showed a drastic reduction in the biliary excretion of the primary MPAG metabolite compared to control rats, underscoring the transporter's critical role. bohrium.comresearchgate.net
Table 2: Reduction in Biliary Excretion of MPA Glucuronides in MRP2-Deficient Rats
| Metabolite | % Reduction in Biliary Excretion |
|---|---|
| Mycophenolic acid ether glucuronide (MPAGe) | 99% |
| Mycophenolic acid acyl glucuronide (MPAGa) | 71.8% |
Data from perfused liver studies in Wistar (control) vs. TR- (MRP2-deficient) rats. bohrium.comresearchgate.net
These findings from hepatic models reinforce the proposed essential function of MRP2 in the active secretion of MPAG across apical membranes, a mechanism that is transferable to its role in the renal proximal tubules for urinary excretion.
Enterohepatic Circulation and Intestinal Deconjugation
Enterohepatic circulation is a significant feature of the pharmacokinetics of mycophenolic acid, contributing to a secondary peak in plasma concentration several hours after administration. pharmgkb.orgnih.gov This process involves the biliary excretion of MPAG, its subsequent transformation in the intestine, and the reabsorption of the active parent compound, MPA. pharmgkb.orgnih.gov
Deconjugation of Mycophenolic Acid β-D-Glucuronide by Intestinal Bacterial β-Glucuronidase
After its formation in the liver, MPAG is excreted into the bile, a process also mediated by the MRP2 transporter located on the canalicular membrane of hepatocytes. pharmgkb.orgnih.gov Upon entering the gastrointestinal tract, MPAG encounters the gut microbiota. nih.govresearchgate.net Specific enzymes produced by these intestinal bacteria, namely β-glucuronidases (GUS), play a pivotal role in the enterohepatic circulation pathway. nih.govresearchgate.net
These bacterial enzymes hydrolyze the glucuronide bond of MPAG, cleaving off the glucuronic acid moiety and thereby converting the inactive metabolite back into its pharmacologically active form, mycophenolic acid (MPA). pharmgkb.orgnih.govresearchgate.net This deconjugation process is a critical reactivation step that occurs within the intestinal lumen. researchgate.net The activity of these bacterial enzymes can be influenced by various factors, including the composition of the gut microbiota. researchgate.net For instance, the administration of certain antibiotics can disrupt the gut flora, suppress β-glucuronidase activity, and consequently interfere with the enterohepatic circulation of MPA. nih.gov
Biochemical and Cellular Effects of Mycophenolic Acid β D Glucuronide and Its Isomers
Effects on Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH) Activity
The primary mechanism of action of mycophenolic acid is the inhibition of IMPDH. However, its glucuronidated metabolites, MPAG and AcMPAG, exhibit different inhibitory profiles against this enzyme.
Mycophenolic acid β-D-glucuronide (MPAG) is generally considered to be a pharmacologically inactive metabolite of MPA. bohrium.comnih.gov Studies evaluating its effect on purified recombinant human type II IMPDH have shown that MPAG has very weak inhibitory activity compared to its parent compound, MPA. bohrium.comnih.gov The inhibitory concentrations (IC50) for MPAG were found to be 532 to 1022 times higher than those for MPA. bohrium.comnih.gov
In contrast to MPAG, the acyl-glucuronide metabolite of mycophenolic acid (AcMPAG) has demonstrated immunosuppressive properties. nih.gov Research has shown that AcMPAG inhibits recombinant human IMPDH II. researchgate.net While it is less potent than MPA, its inhibitory activity is significant.
The mechanism of inhibition by AcMPAG appears to be the same uncompetitive inhibition as MPA. researchgate.net However, AcMPAG has a 12-fold higher IC50 and an 8 to 10 times higher inhibitory constant (Ki) for both NAD and IMP compared to MPA. researchgate.net This indicates a lower, but still pharmacologically relevant, inhibitory potency against IMPDH.
| Compound | Target Enzyme | IC50 (µg/L) | Ki for NAD (nmol/L) | Ki for IMP (nmol/L) |
| MPA | rhIMPDH II | 25.6 | 50.8 | 57.7 |
| AcMPAG | rhIMPDH II | 301.7 | 382.0 | 511.0 |
| MPAG | rhIMPDH II | No significant effect | - | - |
| Data derived from in vitro studies on recombinant human IMPDH II. researchgate.net |
Acyl Glucuronide-Mediated Protein Interactions and Cellular Processes
A significant characteristic of acyl glucuronides, including AcMPAG, is their ability to form covalent adducts with proteins. nih.govnih.gov This reactivity is considered a potential initiating event for organ toxicity. nih.gov AcMPAG has been shown to bind covalently to various proteins, a process that can lead to their chemical alteration and potential loss of function. researchgate.netresearchgate.net
Studies have identified several protein targets of AcMPAG in kidney tissue, an organ involved in its formation and excretion. nih.gov Using techniques such as Western blotting and mass spectrometry, researchers have found that AcMPAG forms adducts with a range of proteins, including: nih.gov
Cytosolic proteins: selenium binding protein, protein disulfide isomerase, aldehyde dehydrogenase, and triosephosphate isomerase.
Cytoskeletal proteins: tropomyosin 1 and 4.
Antioxidant proteins: peroxiredoxin 3 and 6.
Furthermore, covalent adducts between AcMPAG and plasma albumin (AcMPAG-Alb) have been detected in all patient samples in some studies, with considerable interindividual variation. nih.govcapes.gov.br The formation of these adducts may serve as a marker for prolonged exposure to AcMPAG. nih.govcapes.gov.br
AcMPAG has been found to possess antiproliferative properties that are independent of IMPDH inhibition. researchgate.net One of the proposed mechanisms for this effect is its interaction with tubulin, a key component of the cytoskeleton. Disorganized tubulin polymerization can disrupt the cell cycle. researchgate.net
In vitro studies have demonstrated that AcMPAG can induce the polymerization of bovine tubulin in the presence of GTP. researchgate.net This effect was observed to be dose-dependent. researchgate.net When compared to its parent compound, AcMPAG was found to be significantly more potent (approximately 2.5-fold stronger) than MPA at inducing tubulin polymerization. researchgate.net However, its effect was weaker than that of paclitaxel, a known microtubule-stabilizing agent. The phenolic glucuronide, MPAG, did not show any effect on tubulin polymerization. researchgate.net This property of AcMPAG may contribute to its antiproliferative effects that are not mediated by IMPDH inhibition. researchgate.net
The primary therapeutic effect of mycophenolate mofetil is the inhibition of lymphocyte proliferation. nih.gov While MPA is the main driver of this effect through IMPDH inhibition, AcMPAG has also been shown to contribute to the suppression of lymphocyte proliferation. researchgate.net
Modulation of Mycophenolic Acid Cellular Bioavailability
The cellular availability of the active immunosuppressive agent, mycophenolic acid (MPA), is a critical determinant of its therapeutic effect. The concentration of free, pharmacologically active MPA that can enter target cells is influenced by several factors, including its binding to plasma proteins and the metabolic cycling of its major, inactive metabolite, mycophenolic acid β-D-glucuronide (MPAG).
Competitive Binding of MPAG to Plasma Proteins and its Effect on Free MPA
Mycophenolic acid is extensively bound to plasma proteins, with approximately 97% being reversibly attached to serum albumin. nih.govnih.govfrontiersin.org Its primary metabolite, MPAG, is also protein-bound, though to a lesser extent, with a bound fraction of about 82%. nih.govnih.govfrontiersin.org Both MPA and MPAG compete for binding sites on the albumin molecule. nih.govnih.gov
Under normal physiological conditions, the high affinity of MPA for albumin results in a very small fraction of the drug being free in the plasma. However, the concentration of MPAG can significantly influence this equilibrium. In situations where MPAG levels accumulate, such as in patients with impaired renal function, it can displace MPA from its albumin binding sites. nih.govscilit.com This competitive displacement increases the unbound, or free, fraction of MPA in the plasma. nih.gov While this leads to an increase in the pharmacologically active concentration of MPA, it can also result in a decrease in the total measured MPA exposure because the higher free fraction is more readily cleared from the body. nih.gov
Pharmacokinetic models have been developed to describe this competitive protein binding interaction, confirming that increasing concentrations of MPAG are associated with a higher free fraction of MPA. nih.gov One in vitro study reported that the free MPA fraction increased threefold as the concentration of MPAG was raised from 0 to 800 mg/L. frontiersin.org This dynamic relationship underscores the importance of considering both MPAG levels and albumin concentrations when evaluating MPA pharmacokinetics. nih.govscilit.com
Table 1: Plasma Protein Binding Characteristics of Mycophenolic Acid (MPA) and its Glucuronide Metabolite (MPAG)
| Compound | Protein Bound Fraction | Primary Binding Protein | Nature of Binding |
| Mycophenolic acid (MPA) | ~97% nih.govnih.govfrontiersin.org | Serum Albumin nih.govfrontiersin.org | Reversible, Competitive nih.gov |
| Mycophenolic acid β-D-glucuronide (MPAG) | ~82% nih.govnih.govfrontiersin.org | Serum Albumin nih.gov | Reversible, Competitive nih.gov |
Dependence of Intracellular Mycophenolic Acid Concentration on β-Glucuronidase Hydrolysis of MPAG
The conversion of the inactive MPAG back to the active MPA is catalyzed by the enzyme β-glucuronidase. nih.gov This hydrolysis process is a key feature of the enterohepatic recirculation of MPA, where MPAG excreted into the bile is deconjugated by bacterial β-glucuronidase in the intestine, allowing the reabsorption of the parent MPA. nih.gov
Beyond the gut, β-glucuronidase activity in other tissues may also influence local MPA concentrations. The enzyme is present in various tissues, including the liver and kidneys, and has been noted in microsomal fractions, which are intracellular components. nih.gov The potential for microsomal β-glucuronidase to affect in vitro glucuronidation rates has been investigated, suggesting that this enzymatic activity exists within the same cellular compartments where MPA is metabolized. nih.gov This localized hydrolysis of MPAG could contribute to the intracellular pool of active MPA within tissues responsible for its metabolism. The acyl glucuronide metabolite of MPA, but not MPAG, has been shown to be labile to alkaline treatment. nih.gov Experimental treatment with β-glucuronidase has been shown to result in the complete disappearance of MPAG, confirming the enzyme's role in its hydrolysis. nih.gov
Advanced Research Methodologies for Mycophenolic Acid β D Glucuronide Analysis
In Vitro Experimental Models
In vitro models are indispensable tools for dissecting the complex processes of drug metabolism and transport. These systems allow for the investigation of specific enzymes and transporters in a controlled environment, providing valuable insights into the pharmacokinetics of MPAG.
Utilization of Human Liver, Kidney, and Intestinal Microsomes in Metabolic Studies
Microsomes, which are vesicle-like artifacts formed from the endoplasmic reticulum, are rich in drug-metabolizing enzymes, particularly UDP-glucuronosyltransferases (UGTs). Human liver, kidney, and intestinal microsomes are routinely used to study the glucuronidation of MPA to MPAG. researchgate.net
| Tissue Source | Mean Microsomal Intrinsic Clearance (μL/min/mg) |
| Liver | 46.6 |
| Kidney | 73.5 |
| Jejunum | 24.5 |
Application of Recombinant UGT Enzyme Systems for Kinetic Characterization
To identify the specific UGT isoforms responsible for MPA glucuronidation, researchers utilize recombinant UGT enzyme systems. These systems involve expressing individual human UGT enzymes in cell lines, such as Sf9 insect cells, which lack endogenous glucuronidation activity. nih.gov By incubating MPA with a panel of these recombinant enzymes, the catalytic activity of each isoform towards MPA can be determined.
Studies using this approach have identified UGT1A9 as the primary enzyme responsible for MPA glucuronidation in the liver. nih.govpharmgkb.org Other isoforms, including UGT1A1, UGT1A7, UGT1A8, and UGT1A10, have also been shown to contribute, particularly in extrahepatic tissues like the intestine. nih.govpharmgkb.org Kinetic parameters, such as the Michaelis-Menten constant (KM) and maximum velocity (Vmax), can be determined for each active UGT isoform. For example, studies with various recombinant UGTs have shown KM values for MPA glucuronidation ranging from 115.3 to 275.7 μM. nih.gov This information is critical for understanding interindividual variability in MPA metabolism, which can be influenced by genetic polymorphisms in UGT enzymes. nih.govnih.gov
| Recombinant UGT Isoform | Role in MPA Glucuronidation |
| UGT1A9 | Major hepatic enzyme nih.govpharmgkb.org |
| UGT1A8 | Main extra-hepatic enzyme nih.gov |
| UGT1A1 | Low-activity enzyme nih.gov |
| UGT1A7 | Low-activity enzyme nih.gov |
| UGT1A10 | Low-activity enzyme nih.gov |
Cellular Transport Models: HEK293 Cells, LLC-PK1 Cells, Sandwich-Cultured Human Hepatocytes, and Caco-2 Cells
Cellular transport models are essential for investigating the movement of MPAG across cell membranes, a process mediated by various transporter proteins.
HEK293 Cells: Human Embryonic Kidney 293 (HEK293) cells are a valuable tool because they can be transfected to express specific drug transporters. mdpi.com By comparing the uptake of MPAG in non-transfected cells versus cells overexpressing a particular transporter, such as organic anion transporters (OATs) or organic anion transporting polypeptides (OATPs), researchers can identify which transporters are responsible for MPAG uptake. Studies using HEK293 cells have shown that MPAG is a substrate for OATP1B1 and OATP1B3, which are involved in its uptake into hepatocytes. nih.gov Furthermore, these cells have been used to demonstrate that hOAT3, but not hOAT1, stimulates the uptake of MPAG, suggesting a role for hOAT3 in the renal tubular secretion of MPAG. nih.gov
LLC-PK1 Cells: The porcine kidney epithelial cell line, LLC-PK1, is used to study both glucuronidation and the subsequent transport of the formed glucuronide. acs.orgnih.govacs.org These cells possess endogenous glucuronidating enzymes and transporters. acs.orgnih.gov Studies using LLC-PK1 cells have shown that the efflux of MPAG from the cells is significantly decreased in the presence of MK-571, an inhibitor of multidrug resistance-associated proteins (MRPs), indicating that MRPs are involved in the transport of MPAG out of these cells. acs.orgacs.org
Sandwich-Cultured Human Hepatocytes (SCHH): This model maintains the polarized nature of hepatocytes, with distinct apical (canalicular) and basolateral (sinusoidal) membranes, mimicking the in vivo liver environment. acs.org SCHH allows for the simultaneous investigation of metabolism and biliary excretion. nih.gov Studies with SCHH have revealed that after its formation from MPA, MPAG is transported across both the basolateral membrane into the circulation and the canalicular membrane into the bile. acs.orgnih.gov These studies have identified MRP2 as a key transporter for the biliary excretion of MPAG and MRP3 and MRP4 as important for its basolateral efflux. acs.orgnih.gov
Caco-2 Cells: Human colon adenocarcinoma (Caco-2) cells differentiate into a monolayer that resembles the intestinal epithelium, making them a useful model for studying intestinal drug transport and metabolism. nih.gov These cells express various UGT isoforms and transporters, allowing for the investigation of the role of the intestine in the first-pass metabolism and absorption of drugs. nih.gov Caco-2 cells can be used to assess the permeability of MPAG and its potential for intestinal secretion. youtube.com
Analytical Techniques for Metabolite Identification and Quantification
Accurate and sensitive analytical methods are essential for the identification and quantification of MPAG in various biological matrices.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is the cornerstone analytical technique for the separation and quantification of MPA and its metabolites. nih.govnih.gov Various HPLC methods have been developed, often coupled with ultraviolet (UV) or mass spectrometry (MS) detection.
A typical HPLC method involves a reversed-phase column, such as a C18 column, and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). oup.comoup.com A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of MPA, MPAG, and other metabolites within a reasonable run time. oup.comoup.com
For quantification, UV detection is commonly set at wavelengths where both MPA and MPAG absorb, such as 215 nm and 254 nm. oup.com HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) offers higher sensitivity and specificity, allowing for lower limits of quantification. oup.com Sample preparation for plasma or serum analysis typically involves protein precipitation followed by solid-phase extraction to isolate the analytes of interest before injection into the HPLC system. oup.commedpharmres.com These validated HPLC methods are crucial for therapeutic drug monitoring and pharmacokinetic studies.
| Parameter | HPLC-UV | HPLC-MS/MS |
| Detection Principle | Ultraviolet Absorbance | Mass-to-charge ratio |
| Sensitivity | Lower | Higher oup.com |
| Specificity | Lower | Higher oup.com |
| Lower Limit of Quantification (MPAG) | ~1 mg/L oup.comoup.com | ~1 mg/L oup.com |
| Linear Range (MPAG) | Up to 500 mg/L oup.com | Up to 200 mg/L oup.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Detection and Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the accurate and sensitive quantification of Mycophenolic Acid β-D-glucuronide in various biological matrices. This technique offers high specificity and the ability to simultaneously measure MPA and its metabolites, which is a significant advantage over less specific methods like immunoassays that can show cross-reactivity. nih.govyoutube.com
Numerous validated LC-MS/MS methods have been developed for the simultaneous determination of MPA and MPAG in human plasma and serum. researchgate.netresearchgate.net These methods typically involve a simple sample preparation step, such as protein precipitation with methanol (B129727) or acetonitrile, followed by chromatographic separation on a C18 reversed-phase column. researchgate.netmdpi.com The use of a stable isotope-labeled internal standard, such as deuterated MPAG (MPAG-d3), ensures high accuracy and precision. nih.gov Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. For MPAG, analysis in the negative electrospray ionization mode is common, monitoring the transition from the deprotonated molecule [M-H]⁻ to a specific product ion. nih.gov
The developed LC-MS/MS assays are characterized by their high sensitivity, with lower limits of quantification (LLOQ) in the low ng/mL range, and wide linear ranges suitable for clinical monitoring. nih.govresearchgate.net These methods have demonstrated excellent accuracy and precision, with intra- and inter-day variations typically below 15%. researchgate.netmdpi.com The rapid analysis times, often under 10 minutes per sample, make these methods suitable for high-throughput applications in therapeutic drug monitoring and pharmacokinetic studies. nih.govmdpi.com
Table 1: Examples of Validated LC-MS/MS Methods for Mycophenolic Acid β-D-Glucuronide (MPAG) Quantification
| Analyte(s) | Matrix | Chromatographic Column | Mobile Phase | Ionization Mode | Linear Range (MPAG) | Reference |
| MPA, MPAG, AcMPAG | Human Plasma | C18 | Gradient | ESI+ | 0.5–60 µg/mL | mdpi.com |
| MPA, MPAG, AcMPAG | Human Plasma | C18 | Gradient | ESI+ | 20–10,000 ng/mL | researchgate.net |
| MPA, MPAG | Human Plasma | On-line SPE with C18 | Gradient | ESI+ | 2.6–232.9 µg/mL | nih.gov |
| MPA, MPAG | Human Serum | Not specified | Not specified | ESI- | Not specified | nih.gov |
| MPA, MPAG, AcMPAG | Human Serum | Reversed-phase | Not specified | ESI+ | 4.7–300 µg/mL | researchgate.net |
Mass Spectrometry Imaging for Tissue Distribution Studies
The most common MSI technique, matrix-assisted laser desorption/ionization (MALDI) imaging, involves coating a thin tissue section with a chemical matrix that facilitates the desorption and ionization of analytes upon laser irradiation. nih.gov By collecting mass spectra from a grid of positions across the tissue, a two-dimensional ion density map can be generated for specific molecules, revealing their precise location. mdpi.com
While specific studies detailing the use of MSI to map the tissue distribution of MPAG are not widely available in the current scientific literature, the technique holds significant promise. It is known from pharmacokinetic studies that MPA is extensively metabolized in the liver, with glucuronidation also occurring in the intestine and kidneys. Current time information in MY. MPAG is then primarily excreted in the urine. Current time information in MY. MSI could be employed to directly visualize the accumulation of MPAG within hepatocytes, its distribution across the kidney cortex and medulla during renal excretion, and its presence within the intestinal wall. Such studies would complement existing pharmacokinetic data by providing a spatial context to the metabolic and excretory pathways of MPAG.
Computational and In Silico Approaches
In addition to advanced analytical techniques, computational and in silico methods are increasingly being used to investigate the complex pharmacokinetics of Mycophenolic Acid β-D-glucuronide. These approaches allow for the simulation and prediction of its behavior in biological systems, providing a deeper understanding of its disposition.
Mathematical Modeling of Hepatic Disposition of Mycophenolic Acid and its Glucuronides
Mathematical models have been developed to describe the hepatic disposition of mycophenolic acid and its glucuronide metabolites. These models are essential for quantitatively understanding the interplay between metabolism and transport in the liver, a key organ in the clearance of MPA. One such study utilized sandwich-cultured human hepatocytes (SCHH) to investigate the metabolic and hepatobiliary transport of MPA and MPAG. mdpi.com
Molecular Docking and Molecular Dynamics Simulations for Transporter Interaction Elucidation
The transport of Mycophenolic Acid β-D-glucuronide across cell membranes is mediated by specific transporter proteins. In silico techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for elucidating the interactions between small molecules and proteins at an atomic level. nih.gov While specific molecular docking or MD simulation studies for MPAG with its transporters are not extensively documented in published literature, the principles of these methods can be applied to understand these interactions.
Experimental studies have identified MPAG as a substrate for several transporters, including the multidrug resistance-associated protein 2 (MRP2) for biliary excretion, and organic anion transporters (OAT1 and OAT3) involved in renal secretion. nih.govnih.gov Molecular docking could be used to predict the binding pose of MPAG within the binding sites of these transporters. This would involve generating a three-dimensional model of the transporter and computationally placing the MPAG molecule into the active site in various conformations to identify the most energetically favorable binding mode. Such studies could reveal key amino acid residues involved in the interaction and help explain the substrate specificity of the transporter.
Following docking, molecular dynamics simulations could be employed to study the dynamic behavior of the MPAG-transporter complex over time. nih.gov These simulations, which calculate the forces between atoms and their subsequent movements, can provide insights into the conformational changes that occur within the transporter during the binding and translocation of MPAG across the membrane. youtube.com This could help to elucidate the mechanism of transport and the factors that influence its efficiency. By providing a detailed, atomistic view, these computational approaches can complement experimental data and guide further research into the role of transporters in the disposition of MPAG.
Structural Biology and Structure Activity Relationships of Mycophenolic Acid Glucuronide Conjugates
Stereochemistry and Isomerism of Glucuronide Conjugates
The metabolism of mycophenolic acid (MPA) primarily involves conjugation with glucuronic acid, leading to the formation of two main types of glucuronide metabolites: a phenolic glucuronide and an acyl glucuronide. These conjugates exhibit distinct stereochemical properties and potential for isomerism.
Mycophenolic Acid Phenolic β-D-Glucuronide
Mycophenolic acid is predominantly metabolized in the liver to its main metabolite, mycophenolic acid phenolic β-D-glucuronide (MPAG). nih.gov This metabolite is formed by the conjugation of glucuronic acid to the C7-hydroxyl group of the phenolic ring of MPA. nih.gov The resulting stereochemistry is specifically the β-D-glucuronide anomer. synthose.com
MPAG is generally considered to be a pharmacologically inactive detoxification product. nih.gov It is the primary form in which MPA is excreted in the urine. nih.gov
Table 1: Chemical Properties of Mycophenolic Acid Phenolic β-D-Glucuronide (MPAG)
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (2S,3S,4S,5R,6S)-6-((5-((E)-5-carboxy-3-methylpent-2-en-1-yl)-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-4-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid | synthose.com |
| CAS Number | 31528-44-6 | synthose.comcaymanchem.comscbt.com |
| Molecular Formula | C₂₃H₂₈O₁₂ | synthose.comcaymanchem.comscbt.comnih.gov |
| Molecular Weight | 496.46 g/mol | synthose.comscbt.comnih.gov |
| Synonyms | MPAG, Mycophenolic Acid Glucosiduronate, MPA-phenyl-glucuronide | caymanchem.comscbt.comglpbio.com |
Mycophenolic Acid Acyl-Glucuronide Isomers and Rearrangement
A minor but important metabolite of MPA is the acyl glucuronide (AcMPAG). nih.govnih.gov Unlike the stable phenolic glucuronide, acyl glucuronides are known to be chemically reactive. At physiological pH, AcMPAG is relatively unstable and can undergo intramolecular acyl migration. nih.gov This rearrangement process involves the transfer of the mycophenoyl group to the adjacent hydroxyl groups on the glucuronic acid moiety, resulting in the formation of various positional isomers. These rearranged isomers are more stable and exhibit resistance to hydrolysis by the enzyme β-glucuronidase. nih.gov This phenomenon of acyl migration is a recognized characteristic of glucuronide conjugates of drugs containing a carboxylic acid function. nih.gov While AcMPAG is a minor metabolite, it has been shown to possess pharmacological activity. nih.gov
Structural Determinants for UGT Enzyme Substrate Specificity
The glucuronidation of mycophenolic acid is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). The formation of the two primary glucuronide metabolites, MPAG and AcMPAG, is governed by the substrate specificity of different UGT isoforms.
Research has identified UGT1A9 as the primary enzyme responsible for the formation of the phenolic glucuronide, MPAG, in the liver. nih.gov Other UGT isoforms, including UGT1A1, UGT1A7, UGT1A8, and UGT1A10, have also been shown to contribute to MPAG formation, although to a lesser extent. caymanchem.comnih.gov The substrate specificity of UGTs is broad and can overlap, meaning a single compound can be a substrate for multiple UGT isoforms. drugbank.comdrugbank.com
The formation of the acyl glucuronide, AcMPAG, is more specific. Studies have indicated that UGT2B7 is the principal, if not the sole, isoform responsible for the acyl glucuronidation of mycophenolic acid. nih.gov The presence of an aromatic amino acid residue at position 33 in both UGT2B4 and UGT2B7 has been identified as important for their activity and substrate specificity. nih.gov The significant inter-individual variability observed in MPA metabolism can be partly attributed to genetic polymorphisms in the UGT enzymes, particularly UGT1A9 and UGT2B7, which can alter their enzymatic activity and affinity for MPA. nih.govnih.govnih.gov
Table 2: UGT Isoforms Involved in Mycophenolic Acid Glucuronidation
| Metabolite | Primary UGT Isoform(s) | Other Contributing Isoforms | Tissue Expression of Primary Isoform(s) | Source |
|---|---|---|---|---|
| MPAG (phenolic) | UGT1A9 | UGT1A1, UGT1A7, UGT1A8, UGT1A10 | Liver, Kidney, Intestine | nih.govkoreascience.kr |
| AcMPAG (acyl) | UGT2B7 | - | Liver, Intestine | nih.gov |
Molecular Basis of Transporter Recognition and Substrate Binding
The disposition of mycophenolic acid and its glucuronide metabolites is also influenced by various drug transporters. These transport proteins play a crucial role in the movement of the compounds across cell membranes, affecting their distribution and elimination.
Significance of the Glucuronide Moiety in MRP4 Interaction
A key transporter involved in the efflux of MPAG is the multidrug resistance-associated protein 4 (MRP4), a member of the ATP-binding cassette (ABC) transporter family. nih.govsolvobiotech.com A critical finding is that while MPAG is a substrate for MRP4, the parent drug, mycophenolic acid, is not. nih.gov This selectivity is directly attributable to the presence of the glucuronide moiety on the MPAG molecule. nih.gov
Molecular docking and dynamics simulations have revealed that the glucuronide portion of MPAG is essential for its binding to MRP4. nih.gov It engages in crucial electrostatic and hydrogen bond interactions with specific amino acid residues within the transport protein's binding chamber. nih.gov This interaction facilitates the ATP-dependent transport of MPAG out of cells, such as from hepatocytes into the blood. nih.gov The inability of MPA to form these interactions explains its lack of transport by MRP4. nih.gov
Structure-Activity Relationships of Mycophenolic Acid and its Glucuronide Analogues in IMPDH Inhibition
The immunosuppressive activity of mycophenolic acid stems from its potent, reversible, and uncompetitive inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH). nih.govresearchgate.netmdpi.com This enzyme is critical for the de novo synthesis of guanine (B1146940) nucleotides, which are essential for the proliferation of B and T lymphocytes. The structural features of MPA and its glucuronide metabolites directly influence their ability to inhibit IMPDH.
Mycophenolic acid itself is a powerful inhibitor of IMPDH. In contrast, its major metabolite, the phenolic glucuronide MPAG, is considered pharmacologically inactive. nih.gov Studies have shown that the concentration of MPAG required to inhibit IMPDH (the IC50 value) is 532 to 1022 times higher than that of MPA. nih.govbohrium.com Any weak inhibitory activity observed in MPAG preparations has been attributed to trace amounts of contamination with the parent MPA. nih.gov
Table 3: Comparative IMPDH Inhibition
| Compound | IMPDH Inhibitory Activity | IC50 vs. MPA | Source |
|---|---|---|---|
| Mycophenolic Acid (MPA) | Potent Inhibitor | - | nih.govresearchgate.netmdpi.com |
| Mycophenolic Acid Phenolic β-D-Glucuronide (MPAG) | Weak / Inactive | 532-1022 fold higher | nih.govbohrium.com |
| Mycophenolic Acid Acyl-Glucuronide (AcMPAG) | Active, but less potent than MPA | Higher than MPA | nih.gov |
Q & A
Q. What analytical methodologies are recommended for quantifying MPAG in biological matrices, and how are they validated?
MPAG quantification in plasma, urine, or saliva typically employs reversed-phase high-performance liquid chromatography (RP-HPLC) with UV/fluorescence detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS). For plasma, solid-phase extraction (SPE) is optimized using mixed-mode cation-exchange cartridges to achieve >80% recovery of MPAG, with validation parameters including within-day and between-day precision (RSD <15%) and accuracy (94–104%) . Dried blood spots (DBS) and dried plasma spots require protein precipitation and stable isotope-labeled internal standards (e.g., MPAG-D3) to mitigate matrix effects .
Q. How does MPAG metabolism differ across species, and what are the implications for preclinical studies?
MPAG is primarily formed via glucuronidation by uridine diphosphate-glucuronosyltransferases (UGT1A9 in humans, UGT1a6 in dogs). Interspecies differences arise in metabolite ratios: humans produce predominantly phenolic glucuronides, while dogs generate acyl glucuronides. Liver microsomal assays with UDP-glucuronic acid (cofactor) and alamethicin (to permeabilize microsomes) are used to compare metabolic pathways . These differences necessitate species-specific enzyme activity profiling to avoid extrapolation errors in drug development .
Q. What are the standard pharmacokinetic (PK) parameters for MPAG, and how do they influence therapeutic drug monitoring (TDM)?
MPAG exhibits a 13–17 hour elimination half-life, with a plasma AUC ratio of 24:1 relative to mycophenolic acid (MPA) due to enterohepatic recirculation . Total MPAG concentrations correlate with renal function, while free MPAG (unbound fraction: 17–54%) is influenced by albumin levels and uremia . TDM protocols often use limited sampling strategies (LSS) to estimate AUC0–12 via 2–3 time points, reducing patient burden while maintaining predictive accuracy (absolute prediction error <15%) .
Advanced Research Questions
Q. How can researchers design experiments to study MRP2-mediated efflux of MPAG, and what are common pitfalls?
MDCKII cells overexpressing MRP2 are used in transwell assays to measure bidirectional transport (apical-to-basal vs. basal-to-apical). Efflux ratios >2 indicate MRP2 activity, but results vary with MPAG concentration (e.g., saturation at high clinical levels). Include control cell lines (e.g., MDCKII/Par) to isolate MRP2-specific effects. Pitfalls include neglecting protein binding (free fraction impacts transport rates) and failing to validate cell monolayer integrity via transepithelial electrical resistance (TEER) .
Q. How should researchers address inter-patient variability in MPAG pharmacokinetics during clinical studies?
Variability arises from drug-drug interactions (e.g., cyclosporine inhibits MRP2, reducing MPAG biliary excretion) and comorbidities (e.g., hypoalbuminemia increases free MPAG). Stratify patients by co-administered immunosuppressants (cyclosporine vs. tacrolimus) and measure free MPAG using ultrafiltration-LC-MS/MS. Population PK models incorporating covariates like serum creatinine, albumin, and UGT genotypes improve predictive accuracy .
Q. What experimental strategies resolve contradictions in MPAG transport data across in vitro and in vivo models?
Discrepancies between cell-based efflux assays (showing high MRP2 activity) and in vivo biliary excretion data (lower than expected) may stem from compensatory transporters (e.g., BCRP) or interspecies MRP2 substrate specificity. Use CRISPR-edited MRP2-knockout animal models to isolate contributions. Additionally, compare MPAG transport in human-derived hepatocytes versus transfected cell lines to validate clinical relevance .
Methodological Considerations
- Sample Stabilization: MPAG in blood requires immediate cooling (4°C) and plasma separation within 1 hour to prevent ex vivo degradation. DBS samples must be dried >3 hours to avoid hematocrit effects .
- Data Normalization: Correct MPAG concentrations for recovery losses using deuterated internal standards (e.g., MPAG-D3) and matrix-matched calibration curves .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
